![molecular formula C13H14FN B14001008 1-[(4-Fluorophenyl)methyl]cyclopentane-1-carbonitrile](/img/structure/B14001008.png)
1-[(4-Fluorophenyl)methyl]cyclopentane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Fluorophenyl)methyl]cyclopentane-1-carbonitrile is an organic compound characterized by a cyclopentane ring substituted with a 4-fluorophenylmethyl group and a carbonitrile group
Vorbereitungsmethoden
The synthesis of 1-[(4-Fluorophenyl)methyl]cyclopentane-1-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentane and 4-fluorobenzyl chloride.
Reaction Conditions: The cyclopentane is reacted with 4-fluorobenzyl chloride in the presence of a base, such as sodium hydride, to form 1-[(4-Fluorophenyl)methyl]cyclopentane.
Formation of Carbonitrile: The resulting compound is then treated with a cyanating agent, such as sodium cyanide, under appropriate conditions to introduce the carbonitrile group, yielding this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-[(4-Fluorophenyl)methyl]cyclopentane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl ring, where nucleophiles replace the fluorine atom.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major products formed from these reactions include carboxylic acids, amines, and substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1-[(4-Fluorophenyl)methyl]cyclopentane-1-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: It is explored for its use in the synthesis of novel polymers and materials with unique properties.
Biological Studies: The compound’s interactions with biological targets are investigated to understand its mechanism of action and potential therapeutic benefits.
Wirkmechanismus
The mechanism by which 1-[(4-Fluorophenyl)methyl]cyclopentane-1-carbonitrile exerts its effects involves its interaction with specific molecular targets. The carbonitrile group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The fluorophenyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Vergleich Mit ähnlichen Verbindungen
1-[(4-Fluorophenyl)methyl]cyclopentane-1-carbonitrile can be compared with similar compounds such as:
1-[(4-Fluorophenyl)methyl]cyclopentane-1-carboxylic acid: This compound has a carboxylic acid group instead of a carbonitrile group, affecting its reactivity and biological activity.
1-[(4-Fluorophenyl)methyl]cyclopentane-1-methanol:
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C13H14FN |
|---|---|
Molekulargewicht |
203.25 g/mol |
IUPAC-Name |
1-[(4-fluorophenyl)methyl]cyclopentane-1-carbonitrile |
InChI |
InChI=1S/C13H14FN/c14-12-5-3-11(4-6-12)9-13(10-15)7-1-2-8-13/h3-6H,1-2,7-9H2 |
InChI-Schlüssel |
MQSKSRAHVHEKCI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)(CC2=CC=C(C=C2)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[(1,4-Dioxo-1,4-dihydro-2-naphthalenyl)(hydroxy)methyl]phenyl}acetamide](/img/structure/B14000925.png)
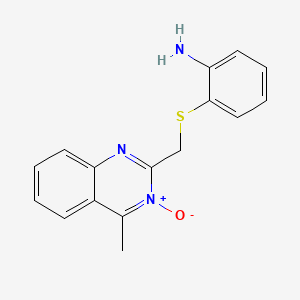
![3,4-Di[(4-methylphenyl)thio]-2,5-dihydrofuran-2,5-dione](/img/structure/B14000933.png)
![1-Chloro-3-[2,2-dichloro-1-(4-iodophenyl)ethyl]benzene](/img/structure/B14000936.png)
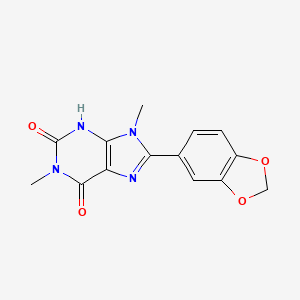
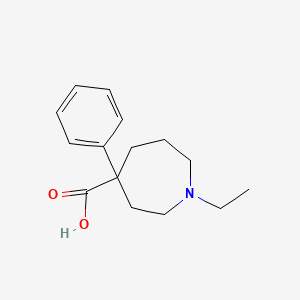
![2,4-dichloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline](/img/structure/B14000949.png)
![N-butylbutan-1-amine;2-[[4-[(dibutylamino)diazenyl]benzoyl]amino]pentanedioic acid](/img/structure/B14000955.png)
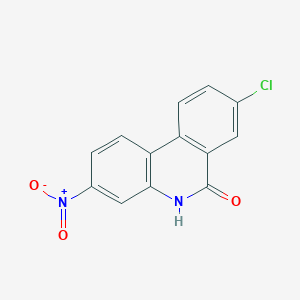
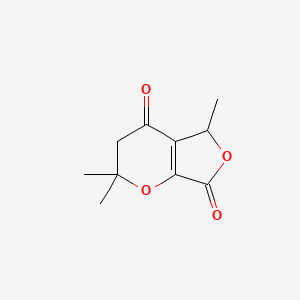
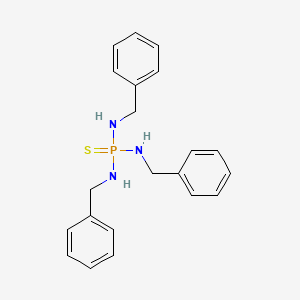
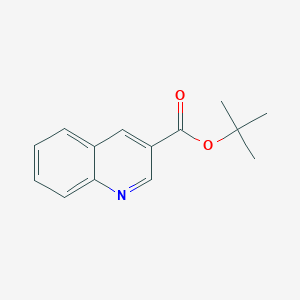
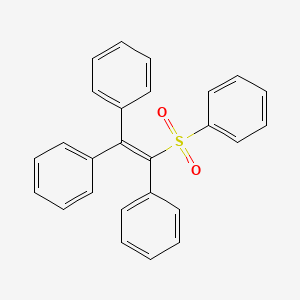
![2-Chloro-4-(dibenzo[b,d]thiophen-4-yl)-6-phenyl-1,3,5-triazine](/img/structure/B14000992.png)
